molecular formula C10H10ClNO3 B1346501 Methyl 2-[(chloroacetyl)amino]benzoate CAS No. 58915-18-7

Methyl 2-[(chloroacetyl)amino]benzoate

Cat. No. B1346501
CAS RN: 58915-18-7
M. Wt: 227.64 g/mol
InChI Key: JFZUABNDWZQLIJ-UHFFFAOYSA-N
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Description

“Methyl 2-[(chloroacetyl)amino]benzoate” is a specialty product used for proteomics research . It has a molecular formula of C10H10ClNO3 and a molecular weight of 227.65 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(chloroacetyl)amino]benzoate” can be represented by the linear formula C10H10ClNO3 . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 2-[(chloroacetyl)amino]benzoate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

  • Bioactive Precursor in Organic Synthesis : Methyl-2-formyl benzoate, closely related to Methyl 2-[(chloroacetyl)amino]benzoate, serves as a bioactive precursor in the synthesis of compounds with various pharmacological activities such as antifungal, anticancer, and antiviral properties. It's considered a significant structure for the development of new bioactive molecules due to its versatility as a synthetic substrate in preparing medical products (Farooq & Ngaini, 2019).

Toxicology and Environmental Impact

  • Toxicity Studies and Environmental Persistence : Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), related in function to compounds synthesized from Methyl 2-[(chloroacetyl)amino]benzoate, highlights the importance of understanding the toxicity and mutagenicity of such chemicals. These studies aim to address occupational risks, resistance, tolerance, and impacts on non-target species, which is crucial for developing safer agricultural practices and environmental protection measures (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmacokinetics and Pharmacodynamics

  • Ammonia-Scavenging Drugs : The use of ammonia-scavenging drugs, including sodium benzoate (a derivative related to the functional groups in Methyl 2-[(chloroacetyl)amino]benzoate), has been explored in the context of liver disease and urea cycle disorders. These compounds modulate hepatic nitrogen metabolism by providing alternative pathways for nitrogen disposal, showcasing the potential for novel applications in liver cancer treatment and the non-invasive probing of liver glutamine metabolism in vivo (de las Heras, Aldámiz-Echevarría, Martínez‐Chantar, & Delgado, 2017).

Safety and Hazards

While specific safety data for “Methyl 2-[(chloroacetyl)amino]benzoate” is not available, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with skin, eyes, and clothing .

Future Directions

“Methyl 2-[(chloroacetyl)amino]benzoate” is currently used in proteomics research . The future directions of this compound will likely be influenced by advancements in this field. As our understanding of proteomics expands, new applications for this compound may emerge.

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZUABNDWZQLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304397
Record name methyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(chloroacetyl)amino]benzoate

CAS RN

58915-18-7
Record name 58915-18-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

38 Grams of methyl anthranilate and 35 g of potassium carbonate were dissolved in 300 ml of a mixture of acetone-water (2:1), then to this solution was added dropwise 30 g of chloroacetyl chloride under an ice-cooled condition with stirring. After completion of the addition, the reaction was carried out at a room temperature for 2 hours, then 200 ml of water was added to the reaction mixture, and the mixture obtained was ice-cooled, and the crystals precipitated were collected by filtration. The crystals collected were washed with water and ethanol, and recrystallized from methanol to obtain 48.6 g of methyl o-(α-chloroacetylamino)benzoate in the form of colorless needle-like crystals. Melting point: 97°-99° C.
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35 g
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mixture
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300 mL
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30 g
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200 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-aminobenzoate (906 mg, 6.0 mmol) and NaHCO3 (554.4 mg, 6.6 mmol) in THF (12 mL) and water (12 mL) at 0° C. was added 2-chloroacetyl chloride (806 mg, 7.2 mmol) dropwise. After 2 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated under reduced pressure to afford the crude product. The residue was purified by flash chromatography to give methyl 2-(2-chloroacetamido)benzoate (1.31 g, 96%). LC-MS (ES-API); rt 8.65 min; m/z calculated for C10H10ClNO3 [M+Na]+ 250.0, found 250.0.
Quantity
906 mg
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554.4 mg
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806 mg
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12 mL
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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